molecular formula C14H17BrN2O3 B4837974 N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B4837974
M. Wt: 341.20 g/mol
InChI Key: XVTPECMEHNAGKP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes acylation with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Morpholinyl Group Introduction: The intermediate is then reacted with 4-ethylmorpholine in the presence of a suitable catalyst, such as a Lewis acid, to introduce the morpholinyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in a variety of substituted phenylacetamides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Similar structure with a fluorine atom instead of bromine.

    N-(4-methylphenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide can impart unique chemical reactivity and biological activity compared to its analogs. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-14(19)12(17)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTPECMEHNAGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC(=O)C1CC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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